molecular formula C13H16Cl2N4 B3217860 (3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride CAS No. 1185307-64-5

(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B3217860
CAS No.: 1185307-64-5
M. Wt: 299.2 g/mol
InChI Key: NOHSBJQVLFTSLP-UHFFFAOYSA-N
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Description

(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound with the molecular formula C₁₄H₁₄ClN₃. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, and contains a chloro group and an amine group attached to a piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoxaline as the core structure.

  • Chlorination: The quinoxaline undergoes chlorination at the 3-position to form 3-chloro-quinoxalin-2-yl.

  • Amination: The chloro-quinoxaline is then reacted with piperidin-4-yl-amine under suitable conditions to form the target compound.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, where functional groups are replaced by other atoms or groups, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinoxaline derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Derivatives with different substituents replacing the original functional groups.

Scientific Research Applications

(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride has various applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the interaction of quinoxaline derivatives with biological targets.

  • Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • (3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine hydrochloride

  • (3-Chloro-quinoxalin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride

Uniqueness: (3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride is unique due to its specific structural features, such as the position of the chloro group and the piperidine ring. These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-piperidin-4-ylquinoxalin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4.ClH/c14-12-13(16-9-5-7-15-8-6-9)18-11-4-2-1-3-10(11)17-12;/h1-4,9,15H,5-8H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHSBJQVLFTSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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